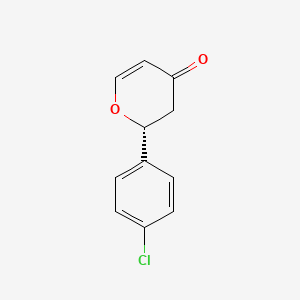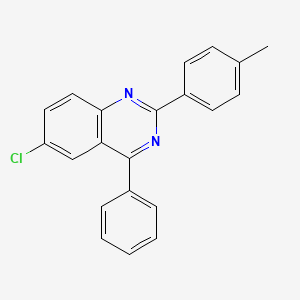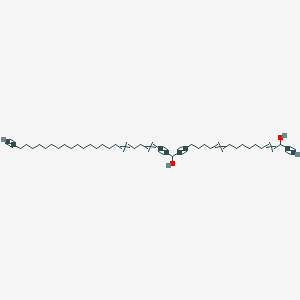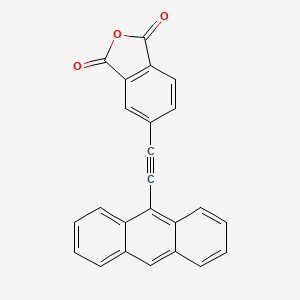
4-(9-Anthracenylethynyl)phthalic anhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(9-Anthracenylethynyl)phthalic anhydride is an organic compound with the molecular formula C24H12O3. This compound is characterized by the presence of an anthracene moiety attached to a phthalic anhydride core via an ethynyl linkage. It is a derivative of phthalic anhydride, which is widely used in the production of plasticizers, dyes, and resins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9-Anthracenylethynyl)phthalic anhydride typically involves the Sonogashira coupling reaction. This reaction is carried out between 9-bromoanthracene and 4-ethynylphthalic anhydride in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 60-80°C
Catalyst: Palladium(II) acetate
Co-catalyst: Copper(I) iodide
Base: Triethylamine or diisopropylethylamine
Industrial Production Methods
While the industrial production of this compound is not as widespread as other phthalic anhydride derivatives, the process would likely involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification methods to remove any by-products or unreacted starting materials.
化学反応の分析
Types of Reactions
4-(9-Anthracenylethynyl)phthalic anhydride can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form anthracene derivatives with different degrees of hydrogenation.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Hydrogenated anthracene derivatives.
Substitution: Substituted anthracene derivatives.
科学的研究の応用
4-(9-Anthracenylethynyl)phthalic anhydride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to the fluorescence properties of the anthracene moiety.
Medicine: Studied for its potential use in drug delivery systems and as a precursor for the synthesis of biologically active compounds.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
作用機序
The mechanism of action of 4-(9-Anthracenylethynyl)phthalic anhydride is largely dependent on its chemical structure. The anthracene moiety can interact with various molecular targets through π-π stacking interactions, while the phthalic anhydride core can undergo hydrolysis to form phthalic acid derivatives. These interactions and transformations can modulate the activity of biological molecules and pathways, making the compound useful in various applications.
類似化合物との比較
4-(9-Anthracenylethynyl)phthalic anhydride can be compared with other similar compounds, such as:
Phthalic anhydride: A simpler derivative used primarily in the production of plasticizers and resins.
9-Anthracenecarboxylic acid: Contains the anthracene moiety but lacks the phthalic anhydride core.
4-Ethynylphthalic anhydride: Contains the phthalic anhydride core but lacks the anthracene moiety.
The uniqueness of this compound lies in the combination of the anthracene and phthalic anhydride functionalities, which impart distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
353764-04-2 |
|---|---|
分子式 |
C24H12O3 |
分子量 |
348.3 g/mol |
IUPAC名 |
5-(2-anthracen-9-ylethynyl)-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C24H12O3/c25-23-21-12-10-15(13-22(21)24(26)27-23)9-11-20-18-7-3-1-5-16(18)14-17-6-2-4-8-19(17)20/h1-8,10,12-14H |
InChIキー |
PIJSJHZJNKSZPN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C#CC4=CC5=C(C=C4)C(=O)OC5=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,4-Dichloro-6-{4-[(oxan-2-yl)oxy]phenyl}-1,3,5-triazine](/img/structure/B14251800.png)
![(6R,7R)-5,12,13,16-tetraoxadispiro[5.0.57.46]hexadec-14-ene-14,15-dicarbonitrile](/img/structure/B14251808.png)
![2-[({4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B14251809.png)
![4-{[Bis(2-chloroethyl)amino]methyl}benzonitrile](/img/structure/B14251810.png)

![4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one](/img/structure/B14251827.png)
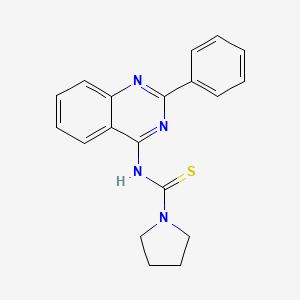
![4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14251849.png)
![1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide (1/1)](/img/structure/B14251856.png)
